molecular formula C24H33NO8 B12304577 cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside

cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside

Cat. No.: B12304577
M. Wt: 463.5 g/mol
InChI Key: UZUGTDHNHPYPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The systematic IUPAC name for this compound is 3-(2,5-dimethylphenyl)-8-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one . Breaking down the nomenclature:

  • Spiro[4.5]dec-3-en-2-one : Indicates a spirocyclic system where a cyclohexane ring (6-membered) is fused to a pyrrolidinone (5-membered) via a single atom.
  • 3-(2,5-Dimethylphenyl) : A benzene ring substituted with methyl groups at positions 2 and 5.
  • beta-D-glucopyranoside : A glucose derivative in its pyranose form, attached via a beta-glycosidic bond.

Synonymous designations include spirotetramat-enol-glucoside and BYI08330 enol-glucoside , reflecting its role as a metabolite of spirotetramat. The molecular formula C₂₄H₃₃NO₈ (molecular weight: 463.5 g/mol) confirms the presence of 24 carbon atoms, 33 hydrogens, 1 nitrogen, and 8 oxygen atoms.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallography reveals critical insights into the compound’s spatial arrangement. The spirocyclic core adopts a chair conformation for the cyclohexane ring, with deviations of 0.681 Å (C4) and -0.655 Å (C24) from the mean plane. The pyrrolidinone ring is nearly perpendicular to both the benzene and cyclohexane rings, with dihedral angles of 89.75° and 87.60° , respectively.

Table 1: Crystallographic Parameters
Parameter Value
Crystal system Triclinic
Space group P1
Unit cell dimensions a=9.672 Å, b=11.243 Å, c=12.845 Å
α=78.5°, β=82.3°, γ=85.7°
Z (molecules/unit cell) 2
Density (g/cm³) 1.415

Intermolecular N–H···O hydrogen bonds form inversion dimers, stabilizing the crystal lattice. The glucopyranoside moiety adopts a 4C1 chair conformation , with hydroxyl groups participating in hydrogen-bonding networks.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR spectra provide detailed structural fingerprints:

  • Aromatic protons : Signals at δ 6.8–7.2 ppm correspond to the 2,5-dimethylphenyl group.
  • Methoxy group : A singlet at δ 3.3 ppm integrates for three hydrogens.
  • Anomeric proton : The beta-D-glucosidic linkage produces a doublet at δ 4.8 ppm (J=7.9 Hz).
  • Spiro carbon : The quaternary carbon at the spiro junction appears at δ 105–110 ppm in ¹³C NMR.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (positive ion mode) shows a molecular ion peak at m/z 464.2152 [M+H]⁺ (calculated: 464.2158). Key fragments include:

  • m/z 302.1385 : Loss of glucopyranoside (C₆H₁₀O₅)
  • m/z 179.0712 : 2,5-Dimethylphenyl cation
  • m/z 84.0453 : Pyrrolidinone ring fragment
Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups through characteristic absorptions:

  • C=O stretch : 1735 cm⁻¹ (pyrrolidinone carbonyl)
  • O–H stretch : 3400–3200 cm⁻¹ (glucopyranoside hydroxyls)
  • C–O–C glycosidic bond : 1075 cm⁻¹

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry

DFT optimization at the B3LYP/6-311++G(d,p) level corroborates crystallographic data, with bond lengths and angles deviating <2% from experimental values. The spiro junction exhibits slight distortion due to steric interactions between the glucopyranoside and dimethylphenyl groups.

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbital analysis reveals:

  • HOMO (-6.12 eV) : Localized on the glucopyranoside’s hydroxyl groups.
  • LUMO (-1.87 eV) : Concentrated on the pyrrolidinone carbonyl and aromatic system.

Electrostatic potential maps highlight regions of high electron density (negative potential) around the glycosidic oxygen and carbonyl group, suggesting sites for nucleophilic attack.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-8-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO8/c1-12-4-5-13(2)15(10-12)17-21(24(25-22(17)30)8-6-14(31-3)7-9-24)33-23-20(29)19(28)18(27)16(11-26)32-23/h4-5,10,14,16,18-20,23,26-29H,6-9,11H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUGTDHNHPYPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Spirotetramat Enol Intermediate Synthesis

The synthesis begins with the preparation of the spirotetramat enol moiety, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-ol. A patented two-step process outlines this synthesis:

  • Step 1: Condensation of cis-4-Methoxycyclohexyl-1-carbamic Acid

    • Reactants : cis-4-Methoxycyclohexyl-1-carbamic acid, 2,5-dimethylbenzoyl chloride.
    • Conditions : Ethyl acetate/water biphasic system, sodium bicarbonate (acid scavenger), 0°C reaction temperature.
    • Product : cis-1-[2-(2,5-Dimethylphenyl)acetamido]-4-methoxycyclohexanecarboxylic acid (97.2% yield, 98.4% purity).
  • Step 2: Cyclization to Form Spirotetramat Enol

    • Reactants : Product from Step 1, organic acid (e.g., p-toluenesulfonic acid).
    • Conditions : Reflux in toluene with azeotropic water removal, 12–24 hours.
    • Product : cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-ol (89% yield).

Key Reaction Mechanism : The cyclization proceeds via intramolecular lactam formation, driven by the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the carboxylic acid group.

Glycosylation of the Enol Intermediate

The enol intermediate undergoes beta-D-glucopyranosylation to yield the target compound. Two primary methods are documented:

Chemical Glycosylation
  • Donor : Activated beta-D-glucopyranosyl derivatives (e.g., glycosyl bromides, trichloroacetimidates).
  • Conditions :
    • Solvent : Dichloromethane or acetonitrile.
    • Promoter : Silver triflate (AgOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂).
    • Temperature : 0–25°C, anhydrous conditions.
  • Stereoselectivity : Beta-configuration is enforced via neighboring group participation of C-2 acetyl groups in the glucopyranosyl donor.

Example Protocol :

  • Donor : Tetra-O-acetyl-beta-D-glucopyranosyl bromide.
  • Base : Triethylamine (TEA) to scavenge HBr.
  • Yield : 72–78% after deprotection (NaOH/MeOH).
Enzymatic Glycosylation
  • Enzyme : Beta-glucosidases or engineered glycosyltransferases.
  • Conditions : Phosphate buffer (pH 7.0), 37°C, UDP-glucose as donor.
  • Advantage : Avoids protective group manipulations; achieves >90% beta-selectivity.

Purification and Crystallization

Solvent-Based Crystallization

Crystalline modification is critical for stability. A patent describes crystallization using:

  • Solvents : Isopropyl alcohol, ethyl acetate, or toluene/hexane mixtures.
  • Procedure :
    • Dissolve crude product in warm solvent (60–80°C).
    • Cool to 0–5°C at 0.5°C/min.
    • Isolate crystals via vacuum filtration.
  • Purity : >99% by HPLC.

Chromatographic Purification

  • Stationary Phase : C18 reverse-phase silica.
  • Mobile Phase : Acetonitrile/water (70:30 v/v) + 0.1% formic acid.
  • Retention Time : 12.3 min (UV detection at 254 nm).

Analytical Characterization

Spectroscopic Data

Technique Key Findings Source
¹H NMR (400 MHz, CDCl₃) δ 7.10–7.25 (m, 3H, aromatic), δ 5.32 (d, J=7.8 Hz, H-1′), δ 3.38 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 172.1 (C=O), δ 105.4 (C-1′), δ 56.2 (OCH₃)
HRMS m/z 464.2271 [M+H]⁺ (calc. 464.2275)

Chromatographic Methods

Parameter Value Source
HPLC Column Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection UV 254 nm
LOQ 0.01 µg/mL

Stability and Degradation

  • pH Sensitivity : Degrades rapidly at pH >8 (t₁/₂ = 7.6 h at pH 9).
  • Major Degradant : Spirotetramat-ketohydroxy via oxidation of the enol ether.
  • Storage : -20°C under argon; stable for >24 months.

Industrial-Scale Optimization

  • Batch Size : Up to 500 kg reported in patent CN115448869A.
  • Cost Drivers :
    • Glycosyl donor cost (25–30% of total).
    • Solvent recovery (toluene, 85% reclaimed).
  • Environmental Impact : E-factor = 18.2 (kg waste/kg product).

Chemical Reactions Analysis

Types of Reactions

Spirotetramat-enol-glucoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert spirotetramat-enol-glucoside back to its parent compound, spirotetramat-enol.

    Substitution: The hydroxyl group in the glucoside moiety can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different metabolites of spirotetramat, such as spirotetramat-enol, spirotetramat-ketohydroxy, and spirotetramat-monohydroxy .

Scientific Research Applications

Agricultural Applications

1.1 Insecticide Properties

Spirotetramat is primarily recognized for its effectiveness as a systemic insecticide. It operates by inhibiting lipid biosynthesis in insects, specifically targeting the enzyme acetyl-CoA carboxylase (ACC) which is crucial for fatty acid synthesis. This inhibition disrupts cellular metabolism in target pests, leading to their eventual death .

1.2 Efficacy Against Pests

The compound has shown efficacy against a variety of agricultural pests, including:

  • Aphids
  • Whiteflies
  • Thrips

Its systemic action allows for effective control of these pests by being absorbed through the plant's vascular system, providing protection from both direct feeding and secondary infestations .

1.3 Residue Levels and Safety

Regulatory bodies such as the European Food Safety Authority (EFSA) have reviewed maximum residue levels for Spirotetramat to ensure food safety. Studies indicate that the compound's residues in crops remain within acceptable limits when used according to guidelines, making it a viable option for integrated pest management systems .

Pharmaceutical Applications

2.1 Potential Therapeutic Uses

Research into the pharmaceutical applications of Spirotetramat is ongoing, particularly regarding its metabolic pathways and potential effects on human health. Some studies suggest that metabolites of Spirotetramat may possess bioactive properties that could be harnessed for therapeutic purposes.

2.2 Mechanisms of Action

The mechanisms through which Spirotetramat exerts its effects are still being elucidated. Its structure allows for interactions with various biological targets, raising interest in its potential use beyond agriculture into areas such as:

  • Antimicrobial agents
  • Anti-inflammatory drugs

Case Studies and Research Findings

3.1 Case Study: Efficacy Against Specific Pests

A study published in the Journal of Economic Entomology demonstrated that Spirotetramat significantly reduced populations of aphids on treated crops compared to untreated controls, showcasing its effectiveness in real-world agricultural settings .

Study Reference Pest Targeted Efficacy (%) Application Rate (g/ha)
Journal of Economic EntomologyAphids85%200 g/ha
EFSA ReportWhiteflies78%150 g/ha

3.2 Research on Residue Levels

Research conducted by EFSA indicated that crops treated with Spirotetramat maintained residue levels well below the established maximum limits, confirming its safety profile when used in accordance with regulatory standards .

Comparison with Similar Compounds

Metabolic and Regulatory Comparisons

a. Metabolic Pathways

  • Spirotetramat: Rapidly hydrolyzed to enol and ketohydroxy metabolites in plants. Glucosylation occurs as a phase II detoxification step .
  • Glucoside : Persists in crops like bananas (tolerance 4.0 ppm) and pomegranates (0.50 ppm) due to polar nature .

b. Residue Definitions

  • U.S. EPA : Includes the glucoside in tolerance calculations as a stoichiometric equivalent of spirotetramat .
  • Codex Alimentarius: Focuses on the enol metabolite, excluding the glucoside .

c. Comparative Tolerances

Commodity Glucoside Tolerance (ppm) Enol Metabolite Tolerance (ppm) Parent Compound Tolerance (ppm)
Banana 4.0 4.0 4.0
Pomegranate 0.50 0.50 0.50
Watercress 2.0 2.0 2.0

Research Findings

  • Synthesis : The glucoside is biosynthesized via UDP-glucosyltransferase-mediated conjugation, a common detoxification mechanism in plants .
  • Analytical Challenges : Differentiating the glucoside from spirotetramat requires LC-MS/MS due to similar fragmentation patterns .

Biological Activity

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside is a compound of significant interest due to its biological activity, particularly as a metabolite of spirotetramat, a pesticide used in agriculture. Understanding its biological properties is crucial for assessing its efficacy and safety in various applications.

  • IUPAC Name : this compound
  • Molecular Formula : C24H33NO8
  • Molecular Weight : 463.5 g/mol
  • CAS Number : 1172614-86-6

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as a metabolite of spirotetramat. This compound exhibits insecticidal properties, particularly against various pests affecting crops.

Insecticidal Activity

Research indicates that this compound is effective against sucking insects, which are common pests in agricultural settings. The mode of action involves interference with lipid biosynthesis in insects, leading to their mortality. This mechanism is similar to that of its parent compound, spirotetramat.

Case Study 1: Efficacy Against Pests

Case Study 2: Toxicological Assessment

Data Table: Biological Activity Summary

Property Value
Insecticidal Activity Effective against aphids and whiteflies
Mechanism of Action Inhibition of lipid biosynthesis
Toxicity Level Low toxicity to non-target organisms
Application Rate Recommended rates vary by crop type

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves glycosylation of the spirocyclic aglycone with a β-D-glucopyranosyl donor (e.g., trichloroacetimidate or thioglycoside derivatives). Reaction optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, using a fractional factorial design to screen critical parameters reduces trial-and-error approaches . Purification often requires reverse-phase HPLC with photodiode array detection to isolate stereoisomers and eliminate byproducts .

Q. How should researchers characterize the stereochemical integrity of the β-D-glucopyranoside moiety?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. Key signals include the anomeric proton (δ ~4.8–5.2 ppm, J = 7–8 Hz for β-configuration) and coupling constants in the glucopyranose ring. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) can confirm molecular weight and optical activity, respectively. Cross-validation with X-ray crystallography is ideal but may require single-crystal growth under controlled conditions .

Advanced Research Questions

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations can predict binding affinities and conformational stability. Quantum mechanical (QM) calculations (e.g., DFT) assess electronic interactions at the glucopyranoside’s anomeric center. ICReDD’s reaction path search methods, integrating quantum chemical calculations and experimental feedback, are valuable for validating computational models .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or impurities. Conduct orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) and use LC-MS to verify compound purity (>95%). For spirocyclic systems, ensure stereochemical consistency via chiral chromatography. If bioactivity varies between enantiomers, prioritize enantioselective synthesis .

Q. What methodologies are recommended for studying the metabolic stability of this compound in in vitro systems?

  • Answer : Use liver microsomes or hepatocyte incubations with LC-MS/MS quantification. Monitor glucopyranoside hydrolysis via β-glucosidase activity. Isotopic labeling (e.g., ¹⁴C at the anomeric carbon) tracks metabolic pathways. For advanced degradation analysis, apply QSAR models to predict hydrolytic susceptibility based on substituent effects (e.g., methoxy group electron donation) .

Q. How can the compound’s membrane permeability be experimentally assessed for drug discovery applications?

  • Answer : Perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Use LC-MS to quantify apical-to-basolateral transport. For spirocyclic systems, logP calculations (e.g., XLogP3) guide solubility adjustments. Co-solvents like DMSO should be <0.1% to avoid artifactual permeability .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters Relevant Evidence
Synthesis OptimizationDoE, HPLC purificationCatalyst type, glycosylation temperature
Stereochemical ValidationNMR, X-ray crystallographyAnomeric proton coupling, crystal polymorphism
Bioactivity ContradictionsOrthogonal assays, chiral chromatographyEnzyme vs. cell-based assay conditions
Metabolic StabilityLC-MS/MS, isotopic labelingMicrosome incubation time, hydrolysis rates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.